Cas no 900019-73-0 (2-chloro-5-(1H-pyrrol-1-yl)pyridine)

2-クロロ-5-(1H-ピロール-1-イル)ピリジンは、ピリジン骨格にクロロ基とピロール基が結合した複素環式化合物です。分子式C9H7ClN2で表され、分子量178.62 g/molを有します。この化合物は医農薬中間体としての応用可能性が高く、特にピリジン環の反応性とピロール基の電子供与性を併せ持つ点が特徴です。クロロ基の求電子性により、パラジウムカップリング反応などの交差結合反応に適した前駆体として利用可能です。有機合成化学において、複雑な分子構築のための多機能性ビルディングブロックとしての価値が認められています。

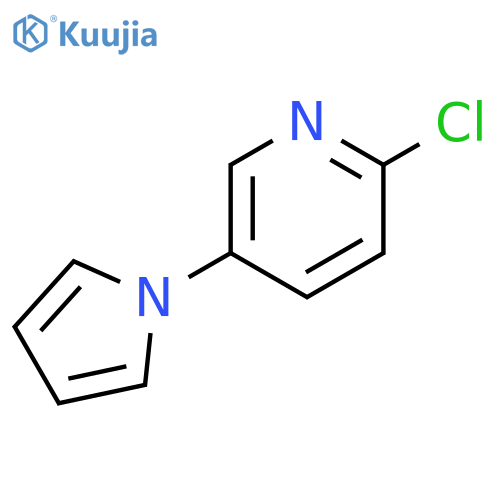

900019-73-0 structure

商品名:2-chloro-5-(1H-pyrrol-1-yl)pyridine

CAS番号:900019-73-0

MF:C9H7ClN2

メガワット:178.618280649185

MDL:MFCD06496240

CID:4659069

PubChem ID:16195234

2-chloro-5-(1H-pyrrol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-chloro-5-(1H-pyrrol-1-yl)pyridine

- Pyridine, 2-chloro-5-(1H-pyrrol-1-yl)-

- EN300-234982

- DTXSID901293398

- HMS2615F22

- AKOS015958072

- 2-chloro-5-(pyrrol-1-yl)pyridine

- 900019-73-0

- SMR000337277

- F2145-0446

- MFCD06496240

- CHEMBL1343745

- 2-chloro-5-pyrrol-1-ylpyridine

- MLS000755606

- 9X-0825

-

- MDL: MFCD06496240

- インチ: 1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H

- InChIKey: GPKNWRBSJOKYFR-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=C(N2C=CC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 178.0297759g/mol

- どういたいしつりょう: 178.0297759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 17.8Ų

2-chloro-5-(1H-pyrrol-1-yl)pyridine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-chloro-5-(1H-pyrrol-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2145-0446-1g |

2-chloro-5-(1H-pyrrol-1-yl)pyridine |

900019-73-0 | 95% | 1g |

$1039.0 | 2023-09-06 | |

| Chemenu | CM333323-250mg |

2-Chloro-5-(1H-pyrrol-1-yl)pyridine |

900019-73-0 | 95%+ | 250mg |

$517 | 2021-08-18 | |

| Chemenu | CM333323-100mg |

2-Chloro-5-(1H-pyrrol-1-yl)pyridine |

900019-73-0 | 95%+ | 100mg |

$335 | 2021-08-18 | |

| TRC | B427820-100mg |

2-chloro-5-(1H-pyrrol-1-yl)pyridine |

900019-73-0 | 100mg |

$ 230.00 | 2022-06-07 | ||

| Enamine | EN300-234982-1.0g |

2-chloro-5-(1H-pyrrol-1-yl)pyridine |

900019-73-0 | 95% | 1.0g |

$728.0 | 2024-06-19 | |

| Enamine | EN300-234982-5g |

2-chloro-5-(1H-pyrrol-1-yl)pyridine |

900019-73-0 | 5g |

$2110.0 | 2023-09-15 | ||

| Enamine | EN300-234982-10g |

2-chloro-5-(1H-pyrrol-1-yl)pyridine |

900019-73-0 | 10g |

$3131.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141095-1g |

2-Chloro-5-(1H-pyrrol-1-yl)pyridine |

900019-73-0 | 97% | 1g |

¥6577.00 | 2024-04-26 | |

| A2B Chem LLC | AI81288-5mg |

2-Chloro-5-(1h-pyrrol-1-yl)pyridine |

900019-73-0 | >95% | 5mg |

$214.00 | 2024-05-20 | |

| abcr | AB298236-100mg |

2-Chloro-5-(1H-pyrrol-1-yl)pyridine; . |

900019-73-0 | 100mg |

€221.50 | 2024-06-09 |

2-chloro-5-(1H-pyrrol-1-yl)pyridine 関連文献

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

900019-73-0 (2-chloro-5-(1H-pyrrol-1-yl)pyridine) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:900019-73-0)2-chloro-5-(1H-pyrrol-1-yl)pyridine

清らかである:99%

はかる:1g

価格 ($):484.0